Methyl piperonylate is a biochemical.
Methyl 1,3-benzodioxole-5-carboxylate
CAS No.: 326-56-7
Cat. No.: VC0535226
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 326-56-7 |
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Molecular Formula | C9H8O4 |
Molecular Weight | 180.16 g/mol |
IUPAC Name | methyl 1,3-benzodioxole-5-carboxylate |
Standard InChI | InChI=1S/C9H8O4/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3 |
Standard InChI Key | QCHGUEIECOASJU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)OCO2 |
Canonical SMILES | COC(=O)C1=CC2=C(C=C1)OCO2 |
Appearance | Solid powder |
Melting Point | 53.0 °C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
Methyl 1,3-benzodioxole-5-carboxylate is systematically named according to IUPAC guidelines, with common synonyms including methyl piperonylate, methyl 3,4-methylenedioxybenzoate, and methyl benzo[d] dioxole-5-carboxylate . These synonyms reflect its structural relationship to piperonylic acid and the methylenedioxy functional group, which is prevalent in natural products and bioactive molecules.
Molecular and Spectral Properties
The compound’s molecular structure comprises a benzene ring fused with a 1,3-dioxole ring, substituted by a methyl ester group at the 5-position. Nuclear magnetic resonance (NMR) studies, including and spectra, confirm the presence of characteristic signals:
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NMR: Aromatic protons resonate between 6.15–7.66 ppm, while the dioxymethylene protons appear as a singlet at 4.37 ppm .
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NMR: Key signals include 165.3 ppm for the ester carbonyl and 102.8 ppm for the dioxymethylene carbons .
Physical and Chemical Properties
Thermodynamic Parameters
Critical physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Melting Point | 50°C | |
Boiling Point | 272.96°C (estimate) | |
Density | 1.2933 g/cm³ (estimate) | |
Refractive Index | 1.4500 (estimate) | |
LogP (Partition Coefficient) | 1.376 |
The compound’s moderate lipophilicity (LogP ≈ 1.38) suggests balanced solubility in both aqueous and organic phases, facilitating its use in synthetic workflows .
Synthesis and Industrial Production
Synthetic Pathways
The primary synthesis route involves esterification of 1,3-benzodioxole-5-carboxylic acid with methanol under acidic catalysis. An optimized procedure reported by Pain Therapeutics, Inc. (2010) employs dibromomethane and potassium hydrogen carbonate in dimethyl sulfoxide (DMSO) at 60°C under nitrogen :
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Reaction Setup: A solution of 1,3-benzodioxole-5-carboxylic acid (1 g, 5.43 mmol) in DMSO (25 mL) is treated with (0.54 g, 5.43 mmol) and dibromomethane (0.4 mL).
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Heating and Workup: The mixture is heated at 60°C for 1.5 hours, cooled, and extracted with ether.
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Purification: Column chromatography (petroleum ether:ethyl acetate, 5:1) yields the product as a white solid (55% yield) .
Scalability and Challenges
While the method achieves moderate yields, scalability is limited by the use of DMSO, which complicates solvent recovery. Alternative protocols using ionic liquids or microwave-assisted esterification are under investigation to improve efficiency .
Applications in Pharmaceutical and Industrial Chemistry
Role as a Synthetic Intermediate
Methyl 1,3-benzodioxole-5-carboxylate serves as a precursor to sedatives, anxiolytics, and antiplatelet agents. For example, derivatives such as bucarpolate and hippeastrine hydrobromide incorporate its scaffold to enhance metabolic stability .
Biological Activity
Recent studies highlight its derivatives’ anti-inflammatory and antimicrobial properties. A 2022 study isolated a novel 1,3-benzodioxole derivative from Hypecoum erectum, demonstrating significant cyclooxygenase-2 (COX-2) inhibition, suggesting potential for non-steroidal anti-inflammatory drug (NSAID) development .
Recent Research and Future Directions
Pharmacological Innovations
A 2025 review underscored the compound’s utility in designing prodrugs with enhanced blood-brain barrier permeability, leveraging its methylenedioxy group for targeted delivery. Concurrently, computational studies predict its efficacy as a kinase inhibitor scaffold in oncology .
Environmental Impact
Ongoing ecotoxicological assessments aim to quantify its biodegradability and aquatic toxicity, addressing regulatory gaps for industrial discharge.
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